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The hypothesis that End-Binding Protein 1 (EB1) predicts response to lisavanbulin is grounded in the

congruent roles of both the drug and the biomarker in regulating microtubule function.

e Lisavanbulin's Mechanism of Action: Lisavanbulin is an orally available, brain-penetrant prodrug
of avanbulin, a microtubule-targeting agent (MTA). Avanbulin binds to the colchicine site on tubulin,
inhibiting microtubule polymerization and disrupting mitotic spindle formation, which leads to tumor
cell death. Its action on microtubule dynamics is distinct from other MTAs [1].

e EB1's Role in Microtubule Dynamics: EB1 is a core microtubule plus-end-tracking protein (+TIP). It
autonomously localizes to the growing ends of microtubules, where it binds to a GTP/GDP-Pi tubulin
structure. EB1 serves as a central scaffold, recruiting a vast network of other regulatory proteins that
collectively control microtubule dynamics, stability, and their interaction with cellular structures like
kinetochores during cell division [2].

e The Mechanistic Link: Preclinical data indicates that EB1 proteins can sensitize microtubules to the
action of interacting agents by promoting "microtubule catastrophes” (the switch from growth to
shrinkage) [1]. In glioblastoma (GBM), high EB1 expression is associated with disease progression
and poor survival [1]. The proposed model suggests that EB1-high tumor cells exhibit a heightened
dependence on precisely regulated microtubule dynamics for proliferation. Lisavanbulin's disruptive
action on this EB1-mediated regulatory network could therefore induce a more profound cytotoxic
effect in these cells, explaining the correlation between EB1 positivity and treatment response [1] [3].

Clinical Evidence and Trial Data
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The relationship between EB1 expression and response to lisavanbulin has been observed in early-phase

clinical trials, as summarized in the table below.

Patient
Trial Phase . Key Findings on EB1 and Response Reference
Population
Phase 1 Recurrent 2 of 3 EB1-positive patients showed long-lasting [3]
GBM/High-Grade response; 1 patient with >80% tumor shrinkage
Glioma (n=20) lasting >3 years.
Phase 1/2a Recurrent Profound, durable responses in a subset of patients  [1]
GBM/High-Grade with EB1-positive tumors. A response-predictive
Glioma (n=46) molecular signature was identified.
Phase 2 Recurrent EB1- Uses a Simon Two-Stage design to prospectively [4]
(Ongoing) positive GBM validate EB1 as a biomarker. EB1-positivity defined

as moderate/strong staining in 270% of tumor cells.

Additional Clinical Trial Details:

e Dosage: The Recommended Phase 2 Dose (RP2D) for patients with brain tumors was established at
30 mgl/day of oral lisavanbulin [1]. An earlier study also used a dose of 25 mg/day [4].

o Safety Profile: The most common treatment-related adverse events were nausea and fatigue. The
maximum tolerated dose (MTD) for brain tumor patients was 30 mg/day, with dose-limiting toxicities
including hallucinations and confusion at higher doses [1].

e EBI1 Prevalence: EB1-positive glioblastoma is estimated to represent approximately 5% of all cases

[3].

Experimental Protocols for Biomarker Assessment

The ongoing phase 2 trial employs a standardized protocol for assessing patient eligibility based on EB1

status.

¢ Objective: To select patients with recurrent glioblastoma whose archival tumor tissue is positive for
EB1 protein expression.
¢ Method: Immunohistochemistry (IHC) using a CE-marked Clinical Trial Assay [4].
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e Scoring Criteria: A patient's tumor is considered EB1-positive if it shows moderate to strong EB1-
staining in at least 70% of tumor cells [4].

¢ Additional Biomarker Development: Molecular profiling of tumor tissue is also performed using
whole transcriptome sequencing (RNAseq) to refine and develop a potential RNA-based response
signature [1] [4].

Visualizing the Mechanism and Biomarker Strategy

The following diagram illustrates the mechanistic relationship between lisavanbulin, microtubule dynamics,

and the role of EB1 as a predictive biomarker.
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This diagram outlines the workflow for evaluating a glioblastoma patient's potential response to

lisavanbulin based on their EB1 status.
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Key Takeaways and Future Directions

e Promising Targeted Therapy: Lisavanbulin represents a potential first-in-class targeted therapy for
a subset of glioblastoma patients, a disease with currently limited treatment options [3].

e Biomarker-Driven Approach: The correlation between EB1 positivity and clinical response in early
trials underscores the importance of biomarker-driven patient selection in neuro-oncology [1] [3].

¢ Ongoing Validation: The prospective, international phase 2 trial (NCT02490800) is critical for
confirming the predictive power of EB1 and for potentially validating a more refined RNA-based
biomarker signature [1] [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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